Cetearyl alcohol
Overview
Description
Cetearyl alcohol is a white, waxy substance that belongs to the family of fatty alcohols. It is a mixture of cetyl alcohol and stearyl alcohol, both of which are derived from natural sources such as plant oils or synthesized from petrochemicals . Unlike simple alcohols, which can be drying to the skin, fatty alcohols like this compound are non-irritating and offer moisturizing benefits . This compound is widely used in cosmetic formulations as an emulsifier, stabilizer, thickener, and emollient .
Mechanism of Action
Cetearyl alcohol, also known as cetostearyl alcohol, is a mixture of fatty alcohols, consisting predominantly of cetyl and stearyl alcohols . It is widely used in cosmetics and personal care products, especially in skin lotions and creams .
Target of Action
This compound primarily targets the skin and hair . It acts as an emollient, helping to soften and smooth the skin and hair . It also serves as an emulsion stabilizer, opacifying agent, and foam boosting surfactant .
Mode of Action
This compound works by forming a physical barrier on the skin’s surface, which helps to lock in moisture . This prevents water loss and keeps the skin hydrated . It also stabilizes emulsions by forming a physical barrier between oil and water phases, preventing separation .
Biochemical Pathways
It helps to stabilize these layers, enhancing the skin’s barrier function and preventing moisture loss .
Pharmacokinetics
Therefore, its primary effects are localized to the area of application. It is insoluble in water but soluble in oils and solvents .
Result of Action
The use of this compound in skincare products results in improved skin hydration and texture . By preventing water loss, it helps to keep the skin moisturized, leading to softer, smoother skin . It also improves the texture and stability of cosmetic products, making them easier to apply .
Action Environment
Environmental factors such as temperature and humidity can influence the action of this compound. For example, in dry environments, the emollient properties of this compound can be particularly beneficial for preventing skin dryness . Additionally, the sourcing of palm oil, a common source of this compound, has raised environmental concerns due to deforestation and habitat destruction .
Biochemical Analysis
Biochemical Properties
Cetostearyl alcohol plays a significant role in biochemical reactions, particularly in the formation of emulsions. It interacts with various biomolecules, including proteins and enzymes, to stabilize emulsions and increase viscosity. The compound forms a viscoelastic gel structure, which enhances the stability and consistency of emulsions . This interaction is crucial in the formulation of cosmetic products, where cetostearyl alcohol helps to maintain the desired texture and stability.
Cellular Effects
Cetostearyl alcohol has several effects on different types of cells and cellular processes. It acts as an emollient, providing a protective barrier on the skin that helps to retain moisture and prevent water loss . This property makes it beneficial for skin hydration and protection. Additionally, cetostearyl alcohol is known to be non-irritating and non-toxic, making it safe for use in various personal care products . It does not disrupt cell signaling pathways or gene expression, ensuring that it does not interfere with normal cellular functions.
Molecular Mechanism
At the molecular level, cetostearyl alcohol exerts its effects through its interaction with lipid bilayers and proteins. It forms a lamellar lyotropic liquid crystal structure with coexisting emulsifiers and water, which contributes to its emulsion-stabilizing properties . This structure allows cetostearyl alcohol to enhance the viscosity and stability of emulsions. Additionally, it does not act as an enzyme inhibitor or activator, ensuring that it does not interfere with enzymatic reactions or metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cetostearyl alcohol have been observed to change over time. The compound is stable under standard conditions and does not degrade easily . Long-term studies have shown that cetostearyl alcohol maintains its emollient and stabilizing properties over extended periods, making it suitable for use in formulations that require long-term stability . There are no significant long-term adverse effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
Studies on the dosage effects of cetostearyl alcohol in animal models have shown that it is well-tolerated at various dosages. The compound has a high LD50 value, indicating low acute toxicity . At higher doses, cetostearyl alcohol does not exhibit significant toxic or adverse effects, making it safe for use in cosmetic and pharmaceutical formulations. It is essential to adhere to recommended dosages to avoid any potential adverse effects.
Metabolic Pathways
Cetostearyl alcohol is metabolized in the body through oxidation to its corresponding fatty acids . These fatty acids are then further metabolized through standard metabolic pathways, including beta-oxidation and the citric acid cycle. The compound does not significantly affect metabolic flux or metabolite levels, ensuring that it does not disrupt normal metabolic processes.
Transport and Distribution
Within cells and tissues, cetostearyl alcohol is transported and distributed through passive diffusion and interaction with lipid bilayers . It does not rely on specific transporters or binding proteins for its distribution. The compound tends to accumulate in lipid-rich areas, such as cell membranes, where it exerts its emollient and stabilizing effects .
Subcellular Localization
Cetostearyl alcohol is primarily localized in the lipid bilayers of cell membranes . It does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its presence in the lipid bilayers contributes to its role in stabilizing emulsions and providing a protective barrier on the skin.
Preparation Methods
Cetearyl alcohol can be prepared through the hydrolysis of natural fats and oils, followed by treatment with reducing agents . Industrial production often involves the hydrogenation of fatty acids derived from vegetable oils such as coconut or palm oil . The process typically includes the following steps:
Hydrolysis: Natural fats and oils are hydrolyzed to produce fatty acids.
Hydrogenation: The fatty acids are hydrogenated to produce fatty alcohols.
Fractional Distillation: The mixture is then subjected to fractional distillation to separate cetyl alcohol and stearyl alcohol.
Chemical Reactions Analysis
Cetearyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fatty acids.
Reduction: It can be reduced to form hydrocarbons.
Esterification: It reacts with acids to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions are fatty acids, hydrocarbons, and esters .
Scientific Research Applications
Cetearyl alcohol has a wide range of scientific research applications:
Comparison with Similar Compounds
Cetearyl alcohol is often compared with other fatty alcohols such as cetyl alcohol and stearyl alcohol . While all three compounds have similar moisturizing and emulsifying properties, this compound is unique in that it is a mixture of both cetyl alcohol and stearyl alcohol . This combination provides a balance of properties that makes it particularly effective in cosmetic formulations .
Similar Compounds
- Cetyl alcohol
- Stearyl alcohol
- Lanolin alcohol
- Oleyl alcohol
This compound stands out due to its versatility and effectiveness in a wide range of applications, making it a valuable ingredient in many products .
Properties
IUPAC Name |
hexadecan-1-ol;octadecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O.C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h19H,2-18H2,1H3;17H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHWBODXJBSFLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H72O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Waxy white solid with a mild soapy odor. Floats on water. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; Other Solid | |
Record name | TALLOW FATTY ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9103 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Alcohols, C16-18 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Boiling Point |
greater than 480 °F at 760 mmHg (USCG, 1999) | |
Record name | TALLOW FATTY ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9103 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 270 °F (USCG, 1999) | |
Record name | TALLOW FATTY ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9103 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.81 at 77 °F (USCG, 1999) - Less dense than water; will float | |
Record name | TALLOW FATTY ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9103 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
67762-27-0, 8005-44-5 | |
Record name | TALLOW FATTY ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9103 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Cetostearyl alcohol [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alcohols, C16-18 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alcohols, C16-18 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.898 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alcohols, C16-18 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
127 °F (USCG, 1999) | |
Record name | TALLOW FATTY ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9103 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
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